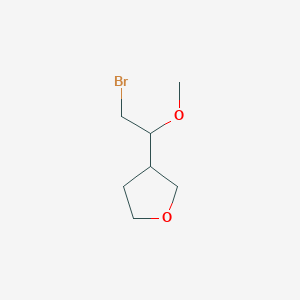
3-(2-Bromo-1-methoxyethyl)oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 3-(2-Bromo-1-methoxyethyl)oxolane typically involves the reaction of 3-hydroxytetrahydrofuran with 2-bromo-1-methoxyethane under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or chromatography .
化学反应分析
3-(2-Bromo-1-methoxyethyl)oxolane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced products, depending on the reagents and conditions used.
Common reagents used in these reactions include sodium hydride for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
科学研究应用
3-(2-Bromo-1-methoxyethyl)oxolane has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-Bromo-1-methoxyethyl)oxolane involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects . The methoxyethyl group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity .
相似化合物的比较
3-(2-Bromo-1-methoxyethyl)oxolane can be compared with other similar compounds, such as:
3-(2-Chloro-1-methoxyethyl)oxolane: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromo-1-ethoxyethyl)oxolane: Similar structure but with an ethoxy group instead of a methoxy group.
3-(2-Bromo-1-methoxyethyl)tetrahydropyran: Similar structure but with a tetrahydropyran ring instead of an oxolane ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
生物活性
3-(2-Bromo-1-methoxyethyl)oxolane is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities and interactions with various biomolecules. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a bromine atom attached to a methoxyethyl group, which contributes to its reactivity and potential biological interactions. The presence of the bromine atom allows for various substitution reactions, making it a useful intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biomolecules. The bromine atom can form covalent bonds with these sites, leading to modifications in protein function or enzyme activity. This mechanism is significant for its potential therapeutic applications, particularly in drug development.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties, potentially through the inhibition of specific cancer cell lines.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which may contribute to its pharmacological effects.
- Antimicrobial Properties : There is emerging evidence that this compound may possess antimicrobial activity against certain pathogens.
Anticancer Activity
A study investigated the effects of this compound on breast cancer cell lines. The compound demonstrated cytotoxic effects with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to apoptosis induction, suggesting that the compound could be further explored as a potential chemotherapeutic agent.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 | <10 | Induction of apoptosis |
| MCF-7 | <15 | Cell cycle arrest |
Enzyme Inhibition Studies
In another research effort, the compound was evaluated for its inhibitory effects on carbonic anhydrases (CAs), which are important targets in cancer therapy. The results indicated selective inhibition, with IC50 values ranging from 10.93 nM to 25.06 nM for different isoforms.
| Enzyme | IC50 (nM) |
|---|---|
| CA IX | 10.93 |
| CA II | 25.06 |
Applications in Research
The versatility of this compound extends beyond anticancer research. It is utilized as an intermediate in synthesizing more complex organic molecules and has applications in:
- Medicinal Chemistry : As a precursor for developing new therapeutic agents.
- Biological Research : Investigating enzyme interactions and cellular mechanisms.
属性
IUPAC Name |
3-(2-bromo-1-methoxyethyl)oxolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-9-7(4-8)6-2-3-10-5-6/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIMNEHZPGSOKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













